DAPK1 Potency Comparison: TC-Dapk 6 vs. HS38 vs. Close Oxazalone Analogs
TC-Dapk 6 demonstrates 2.9-fold greater DAPK1 inhibition potency (IC50 = 69 nM) compared to HS38 (IC50 = 200 nM) when assessed under comparable ATP concentrations [1]. Furthermore, TC-Dapk 6 is 3.7-fold more potent than 2-(4-Bromo-3-methylphenyl)-4-(3-pyridylmethylene)-1,3-oxazolin-5-one (IC50 = 252.9 nM) and 7.7-fold more potent than 2-(3-Chlorophenyl)-4-(3-pyridylmethylene)-1,3-oxazolin-5-one (IC50 = 529.5 nM), confirming its superior activity among structurally related oxazalone scaffolds [2].
| Evidence Dimension | DAPK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 69 nM |
| Comparator Or Baseline | HS38 (200 nM); 2-(4-Bromo-3-methylphenyl) analog (252.9 nM); 2-(3-Chlorophenyl) analog (529.5 nM) |
| Quantified Difference | 2.9-fold, 3.7-fold, and 7.7-fold lower IC50 for TC-Dapk 6 |
| Conditions | In vitro kinase assay; TC-Dapk 6 at 10 μM ATP; comparator IC50 values from published literature under standard kinase assay conditions |
Why This Matters
Lower IC50 enables reduced compound usage, lower DMSO carryover in cellular assays, and improved assay sensitivity for DAPK1 detection.
- [1] Okamoto M, et al. Identification of death-associated protein kinases inhibitors using structure-based virtual screening. J Med Chem. 2009;52(22):7323-7. View Source
- [2] Farag AKA, et al. Table 2: DAPK1 Inhibitors. In: Death-associated protein kinase (DAPK) family modulators: Current and future therapeutic outcomes. Med Res Rev. 2019;39(5):1655-1700. View Source
